2-((8-Hydroxyquinolin-3-yl)amino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((8-Hydroxyquinolin-3-yl)amino)propanoic acid is an unnatural amino acid that has garnered significant interest in scientific research due to its unique properties. This compound is known for its ability to chelate metal ions, making it a valuable tool in various biochemical and biophysical studies .
Preparation Methods
The synthesis of 2-((8-Hydroxyquinolin-3-yl)amino)propanoic acid typically involves several steps. One common method starts with o-methoxyacetanilide, which undergoes a series of reactions including Vilsmeier-Haack, Erlenmeyer-Plöchl, and methanolysis reactions to yield a dehydroamino acid derivative. This intermediate is then subjected to catalytic hydrogenation, reductive dechlorination, and demethylation to produce the final compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-((8-Hydroxyquinolin-3-yl)amino)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring, leading to different structural analogs.
Substitution: The compound can participate in substitution reactions, particularly at the quinoline ring, to introduce various functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-((8-Hydroxyquinolin-3-yl)amino)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent for metal ions in coordination chemistry studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its metal-chelating properties.
Industry: It is used in the development of artificial metalloenzymes and other biocatalysts.
Mechanism of Action
The primary mechanism of action of 2-((8-Hydroxyquinolin-3-yl)amino)propanoic acid involves its ability to chelate metal ions. This chelation can stabilize metal ions within protein structures, facilitating various biochemical reactions. The compound’s molecular targets include metal-binding sites on proteins, and it can influence pathways involving metal-dependent enzymes .
Comparison with Similar Compounds
2-((8-Hydroxyquinolin-3-yl)amino)propanoic acid is unique due to its specific structure and metal-chelating ability. Similar compounds include:
2-Amino-3-(8-hydroxyquinolin-5-yl)propanoic acid: Another quinoline-based amino acid with similar chelating properties.
8-Hydroxyquinoline: A simpler structure that also chelates metal ions but lacks the amino acid functionality.
These compounds share some properties but differ in their specific applications and effectiveness in various research contexts.
Properties
Molecular Formula |
C12H12N2O3 |
---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
2-[(8-hydroxyquinolin-3-yl)amino]propanoic acid |
InChI |
InChI=1S/C12H12N2O3/c1-7(12(16)17)14-9-5-8-3-2-4-10(15)11(8)13-6-9/h2-7,14-15H,1H3,(H,16,17) |
InChI Key |
ZHHYPVXAUWADPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)NC1=CN=C2C(=C1)C=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.